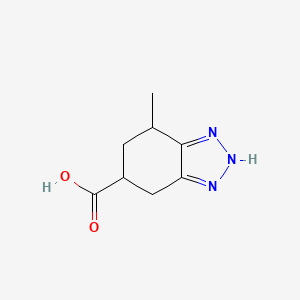

7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

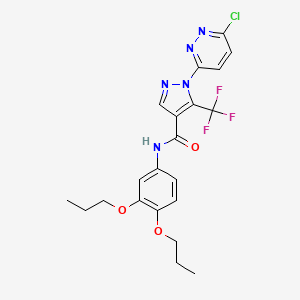

Synthesis Analysis

The synthesis of similar compounds involves a process where benzotriazole and substituted benzotriazoles can be hydrogenated smoothly and at a desirable speed and with good yields . This process involves a hydrogenation of the benzene nucleus of benzotriazole without any effect on the substitution groups .

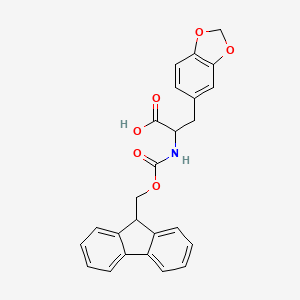

Molecular Structure Analysis

The molecular structure of MTBC is based on the benzotriazole skeleton, which is a heterocyclic compound containing a benzene ring fused to a triazole ring . The 7-methyl group and the 5-carboxylic acid group are substituents on this skeleton.

Applications De Recherche Scientifique

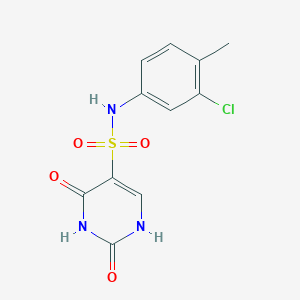

Antiallergic Activity

Antiallergic properties have been observed in certain derivatives of benzotriazoles. A study by Nohara et al. (1985) synthesized antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines and their tetrazole analogues from 4-oxo-4H-1-benzopyran-3-carbonitriles and 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes. These compounds showed significant antiallergic activity in rat models, with some derivatives being notably more potent than disodium cromoglycate, a known antiallergic drug. The activity varied with the substituents, highlighting the importance of the 7-position alkyl group for enhanced activity (Nohara et al., 1985).

Environmental Persistence and Transformation

Benzotriazoles, including derivatives similar to 7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid, are recognized as environmental micropollutants due to their widespread use as corrosion inhibitors. Huntscha et al. (2014) explored the aerobic biological degradation mechanisms of benzotriazoles in activated sludge. The study identified major transformation products, elucidating degradation pathways that include oxidation and hydroxylation, demonstrating the compounds' partial persistence in wastewater treatment and their environmental relevance (Huntscha et al., 2014).

Crystal Engineering and Host-Guest Chemistry

The study of cocrystallization involving N-donor compounds and benzotriazole derivatives, including those similar to this compound, provides insights into hydrogen-bonding supramolecular architectures. Wang et al. (2011) investigated the crystallization of benzotriazole with 5-sulfosalicylic acid, leading to new binary molecular cocrystals. This research offers a basis for further exploration in crystal engineering and host-guest chemistry, revealing the potential of such compounds in forming diverse supramolecular structures (Wang et al., 2011).

Propriétés

IUPAC Name |

7-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-4-2-5(8(12)13)3-6-7(4)10-11-9-6/h4-5H,2-3H2,1H3,(H,12,13)(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIQICKFPPWRRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC2=NNN=C12)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2581722.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,3-dimethylbutanamide](/img/structure/B2581725.png)

![N-benzyl-2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2581729.png)

![2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B2581735.png)

![Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2581736.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2581737.png)

![N-(3-chlorophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2581738.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide](/img/structure/B2581739.png)